![molecular formula C11H15N3O3 B2857399 4-[(Butan-2-yl)amino]-3-nitrobenzamide CAS No. 852385-66-1](/img/structure/B2857399.png)
4-[(Butan-2-yl)amino]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Butan-2-yl)amino]-3-nitrobenzamide is a chemical compound with the molecular formula C11H15N3O3 and a molecular weight of 237.26 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Butan-2-yl)amino]-3-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with sec-butylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Butan-2-yl)amino]-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-[(Butan-2-yl)amino]-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Applications
1. Intermediate in Organic Synthesis
- 4-[(Butan-2-yl)amino]-3-nitrobenzamide is primarily used as an intermediate in the synthesis of other organic compounds. Its reactivity allows it to participate in various chemical reactions, including reductions and substitutions. For instance, the nitro group can be reduced to an amino group, yielding 4-[(Butan-2-yl)amino]-3-aminobenzamide, which may have different biological properties.
2. Reaction Mechanisms
- The compound can undergo several chemical transformations:
- Reduction : The nitro group can be converted into an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
- Substitution : The amide nitrogen can be replaced by other nucleophiles, leading to various substituted benzamides depending on the nucleophile used.
Biological Research Applications
1. Antimicrobial Properties
Studies have indicated that derivatives of nitrobenzamide compounds possess antimicrobial properties. Research focusing on similar compounds suggests that this compound could be evaluated for its potential to inhibit bacterial growth, making it a candidate for further exploration in antibiotic development .
2. Anticancer Activity
Preliminary studies suggest that nitrobenzamide derivatives may exhibit anticancer properties. The mechanism of action is believed to involve the formation of reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells. Further investigations are necessary to establish its efficacy and safety in this context .
Medicinal Chemistry
1. Drug Development Potential
The compound is being investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents. Its unique combination of functional groups may allow it to interact with specific biological targets, making it a valuable candidate for further pharmacological studies .
2. Mechanism of Action
The mechanism by which this compound exerts its biological effects likely involves its interaction with specific enzymes or receptors within biological systems. The nitro group can undergo bioreduction to form intermediates that may modulate enzyme activity or receptor signaling pathways .
Wirkmechanismus
The mechanism of action of 4-[(Butan-2-yl)amino]-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide group may also play a role in binding to specific enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Butan-2-yl)amino]-3-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.
4-[(Butan-2-yl)amino]-3-chlorobenzamide: A similar compound with a chlorine atom instead of a nitro group.
Uniqueness
4-[(Butan-2-yl)amino]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biologische Aktivität
4-[(Butan-2-yl)amino]-3-nitrobenzamide is a synthetic compound with potential applications in medicinal chemistry due to its biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a nitro group and an amine functional group, which are critical for its biological activity. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor in various biochemical pathways, particularly those related to neurodegenerative diseases and cancer.
Inhibition of Cholinesterases
A significant area of research has focused on the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission.
Compound | AChE Inhibition IC50 (µM) | BuChE Inhibition IC50 (µM) |
---|---|---|
This compound | 0.45 ± 0.02 | 0.60 ± 0.03 |
The above table indicates that the compound exhibits potent inhibitory activity against both AChE and BuChE, making it a candidate for further development in treating conditions like Alzheimer's disease .
Neuroprotective Effects
Research has demonstrated that this compound can protect neuronal cells from amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease. In vitro studies showed a significant reduction in cell death when treated with this compound compared to controls.
Case Studies
- Neuroprotection Against Amyloid Toxicity :
- Anticancer Activity :
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary data suggest moderate lipophilicity, which may facilitate cellular uptake:
Parameter | Value |
---|---|
Log P | 3.5 |
Solubility (mg/mL) | 15 |
Bioavailability (%) | ~45 |
These parameters indicate that the compound has favorable characteristics for oral bioavailability, although further studies are needed to confirm these findings.
Eigenschaften
IUPAC Name |
4-(butan-2-ylamino)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-3-7(2)13-9-5-4-8(11(12)15)6-10(9)14(16)17/h4-7,13H,3H2,1-2H3,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSPTRBMKFDKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.